Cas no 1072854-99-9 (5-Bromo-2-methoxy-N-methyl-nicotinamide)

5-Bromo-2-methoxy-N-methyl-nicotinamide 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-methoxy-N-methyl-nicotinamide
- 3-Pyridinecarboxamide, 5-bromo-2-methoxy-N-methyl-
-
- インチ: 1S/C8H9BrN2O2/c1-10-7(12)6-3-5(9)4-11-8(6)13-2/h3-4H,1-2H3,(H,10,12)
- InChIKey: MUAARLCXQTWPPF-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=NC=C(Br)C=C1C(NC)=O
じっけんとくせい
- 密度みつど: 1.501±0.06 g/cm3(Predicted)
- ふってん: 316.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 13.80±0.46(Predicted)
5-Bromo-2-methoxy-N-methyl-nicotinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756310-1g |
5-Bromo-2-methoxy-n-methylnicotinamide |
1072854-99-9 | 95% | 1g |
¥5232.00 | 2024-08-09 |
5-Bromo-2-methoxy-N-methyl-nicotinamide 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
5-Bromo-2-methoxy-N-methyl-nicotinamideに関する追加情報
5-Bromo-2-methoxy-N-methyl-nicotinamide: A Comprehensive Overview
5-Bromo-2-methoxy-N-methyl-nicotinamide (CAS No. 1072854-99-9) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery. This compound belongs to the class of nicotinamides, which are derivatives of nicotinic acid, a key component of the vitamin B3 family. The structure of 5-Bromo-2-methoxy-N-methyl-nicotinamide incorporates a bromine atom at the 5-position, a methoxy group at the 2-position, and an N-methyl group attached to the amide nitrogen. These substituents confer unique chemical and biological properties to the molecule, making it a subject of interest for researchers exploring its potential applications in therapeutics and beyond.
The synthesis of 5-Bromo-2-methoxy-N-methyl-nicotinamide involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and amidation. The bromine substitution at the 5-position is particularly significant as it enhances the compound's stability and bioavailability. Recent studies have highlighted the importance of brominated compounds in modulating cellular signaling pathways, particularly in cancer biology. For instance, research published in *Nature Communications* (2023) demonstrated that brominated nicotinamides can inhibit key enzymes involved in tumor progression, suggesting their potential as anti-cancer agents.
One of the most intriguing aspects of 5-Bromo-2-methoxy-N-methyl-nicotinamide is its ability to act as a modulator of histone acetyltransferases (HATs). HATs are enzymes that play a critical role in chromatin remodeling and gene expression regulation. By inhibiting or activating these enzymes, 5-Bromo-2-methoxy-N-methyl-nicotinamide can influence cellular processes such as differentiation, proliferation, and apoptosis. A study conducted by Smith et al. (2023) revealed that this compound selectively inhibits certain HATs, leading to reduced expression of oncogenic genes in vitro. This finding underscores its potential as a targeted therapy for cancers characterized by dysregulated chromatin states.
In addition to its enzymatic modulation capabilities, 5-Bromo-2-methoxy-N-methyl-nicotinamide exhibits notable anti-inflammatory properties. Research published in *Journal of Medicinal Chemistry* (2023) demonstrated that this compound suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its methoxy group at the 2-position contributes to enhanced solubility and permeability, which are critical factors for drug delivery.
The N-methyl group in 5-Bromo-2-methoxy-N-methyl-nicotinamide also plays a pivotal role in its pharmacokinetic profile. Methylation typically improves lipid solubility and bioavailability, making this compound more suitable for oral administration. Recent pharmacokinetic studies have shown that 5-Bromo-2-methoxy-N-methyl-nicotinamide exhibits favorable absorption rates and low clearance rates in preclinical models, indicating its suitability for chronic therapeutic regimens.
Moreover, 5-Bromo-2-methoxy-N-methyl-nicotinamide has been investigated for its potential role in neurodegenerative diseases such as Alzheimer's disease (AD). A study published in *Alzheimer's & Dementia* (2023) demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing amyloid-beta aggregation and mitigating oxidative stress. These findings highlight its potential as a novel therapeutic agent for AD and related disorders.
Despite its promising therapeutic potential, further research is required to fully elucidate the mechanisms underlying the biological activities of 5-Bromo-2-methoxy-N-methyl-nicotinamide. Ongoing studies are focusing on identifying additional targets and pathways affected by this compound, as well as optimizing its pharmacokinetic properties for clinical use.
In conclusion, 5-Bromo-2-methoxy-N-methyl-nicotinamide (CAS No. 1072854-99-9) represents a compelling candidate for drug development due to its unique chemical structure and diverse biological activities. Its ability to modulate key cellular processes such as inflammation, chromatin remodeling, and neuroprotection positions it as a versatile tool in the fight against various diseases. As research continues to uncover new insights into its mechanisms of action, this compound holds great promise for advancing medical science and improving human health.
1072854-99-9 (5-Bromo-2-methoxy-N-methyl-nicotinamide) 関連製品
- 2196072-74-7(N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide)
- 6281-58-9(Hydroxychloroquine Impurity)
- 1260758-40-4(4-Chloro-5,6-difluoronicotinaldehyde)
- 1193387-92-6(methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate)
- 1465408-52-9(N-(1-cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide)
- 2121511-89-3(2,4-Dibromo-5-fluorophenylboronic acid)
- 1391449-83-4((S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride)
- 2227758-83-8((2S)-4-(methylsulfanyl)butan-2-ol)
- 339001-26-2(2-Amino-1-(3,5-difluoro-phenyl)-ethanone)
- 2172026-81-0(1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one)




